2-(2-Bromoethyl)-6-chloropyridine
Description
Historical Trajectory of Halogenated Pyridine (B92270) Derivatives in Synthetic Applications
The use of halogenated aromatic compounds has a rich history in synthetic chemistry, with seminal advancements leveraging the carbon-halogen bond as a platform for a multitude of chemical transformations. nih.gov Halogenated pyridines, in particular, are crucial building blocks for the synthesis of pharmaceuticals and agrochemicals. nih.govchemrxiv.org The introduction of halogen atoms onto the electron-deficient pyridine ring significantly alters its electronic properties and reactivity, allowing for a broader scope of chemical reactions than the parent pyridine molecule. nbinno.com
Historically, the direct halogenation of pyridines required harsh conditions due to the heterocycle's low reactivity towards electrophilic aromatic substitution. However, the development of more sophisticated synthetic methodologies has made a wide array of halogenated pyridine derivatives readily accessible. These compounds are frequently employed in cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. nbinno.com The ability to selectively functionalize the pyridine ring at different positions by leveraging the distinct reactivity of different halogens (e.g., bromine vs. chlorine) has made these derivatives powerful intermediates in target-oriented synthesis. chemrxiv.orgnbinno.com
Foundational Academic Research Perspectives on the Chemical Compound
Academic research has primarily focused on utilizing 2-(2-Bromoethyl)-6-chloropyridine as a key intermediate in the synthesis of novel organic compounds. Its bifunctional nature is frequently exploited in multi-step synthetic sequences to build complex heterocyclic scaffolds. For example, it can be used in the preparation of ligands for metal complexes or as a precursor for biologically active molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
2-(2-bromoethyl)-6-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5H2 |
InChI Key |
NVTZXTWCTRWCPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CCBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Bromoethyl 6 Chloropyridine
Retrosynthetic Analysis and Precursor Identification for the Pyridine (B92270) Core
A critical step in designing the synthesis of 2-(2-Bromoethyl)-6-chloropyridine is the retrosynthetic analysis to identify viable precursors for the substituted pyridine core. This involves strategically disconnecting the target molecule to reveal simpler, commercially available, or readily synthesizable starting materials.
Strategies for Selective Halogenation at C-6 of the Pyridine Ring
The introduction of a chlorine atom specifically at the C-6 position of the pyridine ring is a key transformation. Several strategies can be employed to achieve this regioselectivity.
One effective method involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, directing electrophilic substitution to the 2- and 6-positions. Subsequent deoxygenation then yields the desired 2-halo-substituted pyridine. nih.gov This approach provides a practical route to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.gov
Another common strategy for introducing a chlorine atom at the 2- or 6-position is through a Sandmeyer-type reaction starting from the corresponding aminopyridine. For instance, 2-aminopyridines can be converted to 2-chloropyridines. google.com This diazotization reaction, followed by treatment with a chloride source, offers a reliable method for regioselective chlorination.
Direct chlorination of pyridine itself can be challenging and often requires harsh conditions. For example, the reaction of pyridine with chlorine in the presence of a significant excess of aluminum chloride can produce 3-chloropyridine. abertay.ac.uk Achieving selective chlorination at the 2- or 6-position via direct electrophilic aromatic substitution is generally less efficient without the use of directing groups or pre-activation strategies like N-oxide formation.
| Method | Reagents | Position of Chlorination | Reference |
| From Pyridine N-Oxide | Various chlorinating agents | C-2/C-6 | nih.gov |
| Sandmeyer Reaction | NaNO2, HCl | C-2/C-6 (from aminopyridine) | google.com |
| Direct Chlorination | Cl2, AlCl3 | C-3 | abertay.ac.uk |
Introduction of the 2-(2-Bromoethyl) Side Chain via Alkylation or Functionalization
Once the 6-chloropyridine core is established, the next critical step is the introduction of the 2-(2-bromoethyl) side chain at the C-2 position. This can be achieved through various alkylation or functionalization strategies.
One approach is the direct alkylation of a pre-functionalized pyridine. For instance, a 2-lithiated pyridine derivative can react with an appropriate electrophile, such as 1,2-dibromoethane (B42909), to introduce the desired side chain. However, controlling the reactivity to prevent side reactions and ensure mono-alkylation is crucial.
A more controlled method involves the functionalization of a pre-existing alkyl group. For example, one could start with 2-methyl-6-chloropyridine and perform a side-chain bromination. However, this approach can be challenging due to the potential for multiple brominations and lack of selectivity.
A more versatile strategy involves the synthesis of 2-(2-hydroxyethyl)-6-chloropyridine, followed by bromination of the hydroxyl group. The hydroxyl group can be introduced through various methods, including the reaction of a 2-lithiated-6-chloropyridine with ethylene (B1197577) oxide. The subsequent conversion of the alcohol to the bromide can be achieved using standard brominating agents like phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).
Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies can be envisioned for the synthesis of this compound, each offering distinct advantages in terms of efficiency and flexibility.
Exploration of Bromination Reactions on Ethyl-Substituted Pyridines
A divergent approach could involve the synthesis of 2-ethyl-6-chloropyridine as a key intermediate, followed by selective bromination of the ethyl side chain. The synthesis of 2-ethyl-6-chloropyridine can be accomplished through cross-coupling reactions, such as the Negishi coupling, between 2,6-dichloropyridine (B45657) and an ethyl-zinc reagent.
The subsequent side-chain bromination of 2-ethyl-6-chloropyridine would typically involve radical conditions, often initiated by light or a radical initiator such as AIBN (azobisisobutyronitrile), in the presence of a brominating agent like N-bromosuccinimide (NBS). The selectivity for the benzylic position (the carbon adjacent to the pyridine ring) is generally favored in such reactions. However, careful optimization of reaction conditions is necessary to avoid over-bromination or reaction at the pyridine ring.
| Starting Material | Reagents for Bromination | Key Considerations |
| 2-Ethyl-6-chloropyridine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Control of reaction conditions to ensure selective mono-bromination at the benzylic position and prevent ring bromination. |
Utilization of Cross-Coupling Strategies for Pyridine-Alkyl Bond Formation
Convergent strategies often rely on powerful cross-coupling reactions to form the C-C bond between the pyridine core and the alkyl side chain. The Negishi coupling is a particularly effective method for this transformation, coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org
For the synthesis of this compound, a plausible Negishi coupling would involve the reaction of a 2-halopyridine (e.g., 2-bromo-6-chloropyridine) with a (2-bromoethyl)zinc halide reagent. This approach allows for the direct installation of the complete side chain in a single step. The Negishi coupling is known for its high functional group tolerance and efficiency in forming sp2-sp3 carbon-carbon bonds. wikipedia.orgresearchgate.net
The preparation of the required organozinc reagent, (2-bromoethyl)zinc halide, can be achieved from 1,2-dibromoethane and activated zinc. The subsequent coupling with 2-bromo-6-chloropyridine, catalyzed by a palladium complex, would yield the target molecule.
| Coupling Partners | Catalyst | Product | Reference |
| 2-Bromo-6-chloropyridine and (2-bromoethyl)zinc halide | Palladium complex (e.g., Pd(PPh3)4) | This compound | wikipedia.orgresearchgate.net |
| 2,6-Dichloropyridine and Ethylzinc halide | Palladium or Nickel complex | 2-Ethyl-6-chloropyridine | wikipedia.orgnih.gov |
Nucleophilic Substitution Approaches for Halogen Exchange
Another potential synthetic route involves a nucleophilic substitution reaction to introduce the bromine atom. This could be particularly useful if the corresponding 2-(2-chloroethyl)-6-chloropyridine is more readily accessible. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example of this type of transformation. nih.gov
In this scenario, 2-(2-chloroethyl)-6-chloropyridine would be treated with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone (B3395972) or acetonitrile. The equilibrium of the reaction is driven towards the formation of the more stable alkyl bromide by the precipitation of the less soluble sodium chloride. While the Finkelstein reaction is well-established for alkyl halides, its application to substrates containing a pyridine ring requires careful consideration of potential side reactions. Metal-catalyzed halogen exchange reactions have also been developed for aryl and vinyl halides and could potentially be adapted for this purpose. nih.govfrontiersin.org
| Starting Material | Reagents | Reaction Type | Key Principle |
| 2-(2-Chloroethyl)-6-chloropyridine | Sodium Bromide (NaBr) in Acetone | Finkelstein Reaction | Halogen exchange driven by the precipitation of NaCl. |
Process Optimization and Scale-Up Considerations in Academic Synthesis
The transition from a laboratory-scale reaction to a larger, more optimized process involves careful consideration of numerous variables to ensure efficiency, reproducibility, and safety. For a molecule like this compound, this would involve a systematic study of the reaction parameters to maximize yield and purity while minimizing costs and environmental impact.
The parameterization of reaction conditions is a critical step in developing a robust synthetic protocol. The choice of temperature, solvent, and catalyst can dramatically influence the outcome of a reaction, affecting reaction rate, product selectivity, and the formation of impurities.
Temperature: Reaction temperature is a key parameter that controls the rate of reaction. For the synthesis of substituted pyridines, temperature control is crucial to prevent side reactions, such as polymerization or degradation of starting materials or products. An optimal temperature profile would be determined by kinetic studies, often employing techniques like Differential Scanning Calorimetry (DSC) in scaled-up processes to understand the reaction's thermal behavior.
Catalyst: Many syntheses of functionalized pyridines rely on metal catalysts, such as palladium or copper complexes, particularly for cross-coupling reactions. The efficiency of the catalyst system depends on both the metal center and the associated ligands. Catalyst loading, ligand choice, and the presence of co-catalysts or additives are all variables that require careful optimization. For example, different phosphine (B1218219) ligands can dramatically alter the steric and electronic environment around the metal center, thereby influencing the catalytic activity and selectivity.
The following table illustrates a hypothetical parameterization study for a key synthetic step, based on principles applied to similar chemical transformations.
| Parameter | Variation | Observed Effect on Yield (%) | Notes |
| Temperature | 60 °C | 45% | Incomplete conversion |
| 80 °C | 75% | Optimal balance of rate and selectivity | |
| 100 °C | 72% | Increased impurity formation | |
| Solvent | Toluene | 68% | Moderate solubility of starting material |
| Dioxane | 75% | Good solubility and reaction rate | |
| DMF | 70% | Difficult to remove during workup | |
| Catalyst | Catalyst A | 55% | Low turnover frequency |
| Catalyst B | 75% | High activity and selectivity | |
| Catalyst C | 65% | Prone to deactivation |
This table is illustrative and based on general principles of process optimization, as specific data for the synthesis of this compound is not available in the reviewed literature.
Maximizing the yield of the desired product while maintaining high purity is the primary goal of process optimization. Several methodologies can be employed to achieve this.
Stoichiometry Control: Precise control over the molar ratios of reactants is essential. In many cases, using a slight excess of one reactant can drive the reaction to completion. However, this must be balanced against the potential for side reactions and the difficulty of removing the excess reagent.
Impurity Profiling: A thorough understanding of the potential side products and impurities is necessary for developing effective purification strategies. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify impurities. Once the impurity profile is known, reaction conditions can be adjusted to minimize their formation. For example, if an impurity arises from a consecutive reaction, shortening the reaction time or lowering the temperature might be beneficial.
Purification Techniques: The choice of purification method is critical for achieving high purity. Common laboratory techniques include column chromatography, crystallization, and distillation. For larger scale academic synthesis, crystallization is often preferred as it can be more efficient and scalable than chromatography. Developing a robust crystallization process involves screening different solvents and conditions to obtain the product in high purity and good recovery.
The table below outlines common strategies for yield and purity enhancement.
| Methodology | Action | Outcome |
| Reagent Addition | Slow, controlled addition of a key reagent | Minimizes localized high concentrations, reducing side product formation and improving thermal control. |
| Atmosphere Control | Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation of sensitive reagents and intermediates, improving yield and purity. |
| Workup Procedure | Quenching the reaction with a specific reagent and optimizing extraction conditions | Neutralizes reactive species and efficiently separates the product from the crude reaction mixture. |
| Crystallization | Screening of various solvent systems to find optimal crystallization conditions | Yields a product with high purity, removing soluble impurities in the mother liquor. |
This table provides a general overview of methodologies applicable to organic synthesis, as specific examples for this compound are not detailed in the available literature.
Chemical Reactivity and Mechanistic Investigations of 2 2 Bromoethyl 6 Chloropyridine
Reactivity at the Bromoethyl Side Chain
The bromoethyl group at the C-2 position of the pyridine (B92270) ring is susceptible to a variety of reactions, including nucleophilic substitutions, eliminations, and radical-mediated transformations.
Nucleophilic Substitution Pathways and Kinetics
The primary alkyl bromide of the bromoethyl side chain readily undergoes nucleophilic substitution, primarily through a bimolecular (SN2) mechanism. libretexts.orglibretexts.org This pathway involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.orgacs.org The rate of this reaction is dependent on the concentration of both the substrate, 2-(2-bromoethyl)-6-chloropyridine, and the incoming nucleophile, following second-order kinetics. libretexts.org
The general rate equation for these reactions can be expressed as: Rate = k[this compound][Nucleophile]
Key features of the SN2 reaction at the bromoethyl side chain include:
Stereochemistry: Attack of the nucleophile occurs from the backside relative to the leaving group, resulting in an inversion of stereochemical configuration if the carbon were chiral. libretexts.orgchemistrysteps.com
Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentrations of both the alkyl halide and the nucleophile. libretexts.orgchemistrysteps.com Doubling the concentration of either reactant will double the reaction rate. libretexts.orglibretexts.org
Solvent Effects: Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity. chemistrysteps.com
The reactivity of various nucleophiles with similar substrates, such as 2-chloropyrimidine, has been studied, revealing that stronger, less sterically hindered nucleophiles lead to faster reaction rates. zenodo.org
Table 1: General Characteristics of SN2 Reactions
| Feature | Description |
| Mechanism | Concerted, one-step process. libretexts.orgacs.org |
| Kinetics | Second-order, rate = k[Substrate][Nucleophile]. libretexts.org |
| Stereochemistry | Inversion of configuration at the reaction center. libretexts.orgchemistrysteps.com |
| Substrate Sterics | Less sterically hindered substrates react faster. wolfram.com |
| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. |
| Solvent | Polar aprotic solvents are generally preferred. chemistrysteps.com |
| Leaving Group | Better leaving groups (e.g., I > Br > Cl) increase the reaction rate. amazonaws.com |
Elimination Reactions and Olefin Formation
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form 2-chloro-6-vinylpyridine (B3047452). This reaction typically proceeds through a bimolecular elimination (E2) mechanism. masterorganicchemistry.com The E2 pathway is a concerted, one-step process where the base abstracts a proton from the carbon adjacent (β-carbon) to the carbon bearing the bromine, simultaneously with the departure of the bromide leaving group and the formation of a π-bond. libretexts.orgopenstax.org
The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. amazonaws.com The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.orgopenstax.orgmasterorganicchemistry.com However, in the case of this compound, there is only one possible alkene product. The use of strong, non-nucleophilic bases such as potassium tert-butoxide is common to favor elimination over substitution. masterorganicchemistry.com
Table 2: Factors Influencing E2 Elimination Reactions
| Factor | Influence on Reaction |
| Base Strength | Stronger bases increase the rate of E2 reactions. amazonaws.com |
| Substrate Structure | More substituted alkyl halides react faster in E2 reactions. amazonaws.com |
| Leaving Group | Better leaving groups (e.g., I > Br > Cl) lead to faster reaction rates. amazonaws.com |
| Solvent | Polar aprotic solvents are favored. amazonaws.com |
| Stereochemistry | Requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. amazonaws.com |
Radical-Mediated Transformations and Cyclization Pathways
The bromoethyl side chain can also participate in radical reactions. Homolytic cleavage of the carbon-bromine bond can generate a primary radical, which can then undergo further transformations. A significant application of this reactivity is in intramolecular radical cyclization reactions. wikipedia.org For this compound derivatives with an appropriate unsaturated trigger, this radical can cyclize to form new ring systems.
The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo and 6-endo cyclizations being common pathways. wikipedia.org The specific outcome can be influenced by the nature of the substrate and the reaction conditions. For instance, in ketyl radical cyclizations, the stereoselectivity can be controlled by the use of specific reagents that interact with the radical intermediate. rsc.org Radical cascade cyclizations, where a series of cyclization events occur, can lead to the construction of complex polycyclic structures. nih.gov
Reactivity of the Pyridine Halogens (Chlorine at C-6)
The chlorine atom at the C-6 position of the pyridine ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates oxidative addition of the C-Cl bond to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles. uwindsor.calibretexts.orgyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
The 6-chloro position of the pyridine ring is amenable to forming new carbon-carbon bonds through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. nih.gov
The Suzuki-Miyaura reaction involves the coupling of the chloropyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. researchgate.net The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
The Sonogashira reaction couples the chloropyridine with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org It is a powerful method for the synthesis of aryl- and heteroarylalkynes. researchgate.net The mechanism involves a palladium catalytic cycle similar to the Suzuki reaction, and a copper cycle that is believed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org
Table 3: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, base | C(sp²)–C(sp²) or C(sp²)–C(sp³) |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base | C(sp²)–C(sp) |
Catalyst Screening and Ligand Effects
The success of palladium-catalyzed cross-coupling reactions involving less reactive aryl chlorides, such as this compound, is highly dependent on the choice of catalyst and, particularly, the ancillary ligands. uwindsor.carsc.org Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.govnih.gov
For the coupling of chloropyridines, electron-rich and sterically bulky phosphine (B1218219) ligands, such as biaryl monophosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), have proven to be highly effective. nih.govnsf.govnih.gov These ligands promote the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step in the catalytic cycle. nih.gov The steric bulk of the ligand can also facilitate the final reductive elimination step. nih.gov
Catalyst screening is often necessary to identify the optimal conditions for a specific substrate. researchgate.net This involves varying the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and the solvent. wikipedia.orgnih.govresearchgate.net For example, in the Suzuki-Miyaura coupling of 2,6-dichloropyridines, the use of a bulky adamantyl-phosphine ligand was found to be crucial for achieving high yields of the dialkylated product. nih.gov In some cases, ligand-free conditions, which are thought to involve palladium nanoparticles as the active catalytic species, can also be effective. nsf.gov The choice of ligand can even invert the conventional site-selectivity in dihalogenated pyridines. nsf.gov
Table 4: Common Ligands for Cross-Coupling of Chloroheteroarenes
| Ligand Type | Examples | Key Features |
| Trialkyl/Triaryl Phosphines | P(t-Bu)₃, PPh₃ | Basic, varying steric bulk. |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Electron-rich, bulky, promote oxidative addition and reductive elimination. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable complexes with palladium. nsf.govresearchgate.net |
| Bidentate Phosphines | dppf, Xantphos | Can chelate to the metal center, influencing geometry and stability. rsc.org |
Regioselective Coupling Strategies at the Pyridine Ring
The pyridine ring of this compound can undergo regioselective cross-coupling reactions, primarily at the carbon atom bearing the chlorine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective methods for forming new carbon-carbon bonds at this position. nih.govsigmaaldrich.com For instance, reaction with an arylboronic acid in the presence of a palladium catalyst and a base leads to the formation of 2-aryl-6-(2-bromoethyl)pyridines. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org Direct arylation of pyridine N-oxides has also been shown to be highly regioselective for the 2-position. nih.gov The use of specific reagents like BuLi-LiDMAE can induce regioselective C-6 lithiation of 2-chloropyridine, opening pathways for the synthesis of various chlorinated pyridinic and bis-heterocyclic compounds. researchgate.net
Below is a table summarizing various regioselective coupling reactions involving pyridine derivatives.
| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
| 2-Chloropyridine, Arylboronic acid | Pd(PPh₃)₄, Base | 2-Arylpyridine | Varies | nih.gov |
| Pyridine N-oxide, Aryl bromide | Palladium catalyst | 2-Arylpyridine | Excellent | nih.gov |
| 2-Chloropyridine | BuLi-LiDMAE | 2-Chloro-6-lithiopyridine | - | researchgate.net |
| 3-Bromoquinoline, (2-Chloropyridyl)-2-tributyltin | Pd(PPh₃)₄ | 3-(2-Chloropyridin-3-yl)quinoline | 65 | researchgate.net |
Nucleophilic Aromatic Substitution on the Chloropyridine Moiety
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA r). wikipedia.org This reaction involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the displacement of the chloride ion. youtube.com The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex). researchgate.netstackexchange.com
The rate and regioselectivity of nucleophilic aromatic substitution on the pyridine ring are significantly influenced by the nature and position of other substituents. nih.gov Electron-withdrawing groups on the pyridine ring generally increase the rate of substitution by stabilizing the anionic Meisenheimer intermediate. wikipedia.orgresearchgate.net Conversely, electron-donating groups can decrease the reactivity. The position of the substituent also plays a crucial role; for instance, substituents at the 4-position primarily exert an inductive effect, while at the 3-position, steric hindrance can also come into play. researchgate.net In the case of this compound, the bromoethyl group at the 2-position can influence the reactivity at the 6-position through both electronic and steric effects. The electronegativity of the nitrogen atom deactivates the ring towards electrophilic substitution but makes it highly reactive towards nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq
The following table illustrates the effect of substituents on the reactivity of chloropyridines in nucleophilic substitution reactions.
| Substituent | Position | Effect on Reactivity | Reference |
| Electron-withdrawing group | 4-position | Increases reactivity | researchgate.net |
| Electron-donating group | 4-position | Decreases reactivity | researchgate.net |
| CF₃ | - | Increases reactivity more than halogens | researchgate.net |
| F | 5-position | Retards the reaction | researchgate.net |
Nucleophilic aromatic substitution provides a powerful tool for the synthesis of a wide array of substituted pyridine derivatives from this compound. nih.gov Reaction with various nucleophiles such as amines, alkoxides, and thiols leads to the corresponding 6-substituted-2-(2-bromoethyl)pyridines. For example, treatment with primary or secondary amines can yield 6-amino-2-(2-bromoethyl)pyridines. georgiasouthern.edu Similarly, reaction with sodium methoxide (B1231860) would produce 6-methoxy-2-(2-bromoethyl)pyridine. The choice of nucleophile and reaction conditions allows for the introduction of diverse functionalities onto the pyridine core. rsc.org
Here are some examples of substituted pyridine derivatives formed from halopyridines.
| Halopyridine | Nucleophile | Product | Reference |
| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | georgiasouthern.edu |
| 2-Chloropyridine | Amines | 2-Aminopyridine derivatives | youtube.com |
| Polyhalogenated pyridines | Amines | Monosubstituted halogenated pyridines | rsc.org |
Chemo- and Regioselectivity in Multi-Reactive Systems
The presence of two distinct electrophilic centers in this compound—the carbon attached to the bromine in the ethyl side chain (an sp³ carbon) and the carbon attached to the chlorine on the pyridine ring (an sp² carbon)—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. Generally, the bromoethyl group is more susceptible to nucleophilic substitution via an Sₙ2 mechanism, while the chloropyridine moiety undergoes nucleophilic aromatic substitution.
The selectivity of a reaction can often be directed by the choice of nucleophile and reaction conditions. For instance, soft nucleophiles may preferentially attack the sp³ carbon of the bromoethyl group, while hard nucleophiles might favor attack at the sp² carbon of the pyridine ring. Temperature can also be a deciding factor; SₙAr reactions often require higher temperatures to overcome the energy barrier of disrupting the ring's aromaticity. youtube.com Furthermore, the use of specific catalysts can direct the reaction to one site over the other. For example, palladium catalysts are typically used for cross-coupling reactions at the chlorinated position of the pyridine ring. acs.org
Detailed Mechanistic Elucidation via Kinetic and Spectroscopic Probes
The mechanisms of reactions involving this compound can be investigated using kinetic studies and spectroscopic techniques. Kinetic analysis can help determine the rate-determining step of a reaction. For nucleophilic aromatic substitution, the formation of the Meisenheimer complex is often the rate-limiting step. stackexchange.com The rate of this step is influenced by the stability of this intermediate. researchgate.net
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying reaction intermediates and products. uwa.edu.auwatsonlaserlab.com For instance, the formation of the Meisenheimer complex in SₙAr reactions can sometimes be observed directly using low-temperature NMR spectroscopy. In situ spectroscopic techniques can provide real-time information about the reaction progress, helping to elucidate complex reaction pathways. Anion photoelectron spectroscopy, combined with high-level calculations, has been used to study the intermediates in gas-phase Sₙ2 reactions. uwa.edu.auwatsonlaserlab.com
Advanced Synthetic Applications and Derivatization of 2 2 Bromoethyl 6 Chloropyridine
Construction of Complex Heterocyclic Scaffolds
The unique bifunctional nature of 2-(2-Bromoethyl)-6-chloropyridine, with its reactive bromoethyl side chain and chlorosubstituted pyridine (B92270) core, makes it an adept precursor for synthesizing complex heterocyclic scaffolds. This dual reactivity allows for sequential or one-pot reactions to build fused, spiro, and bridged ring systems.
Synthesis of Fused Pyridine Ring Systems
The structure of this compound is well-suited for the synthesis of fused pyridine ring systems, such as indolizines and their benzo analogs. The general strategy involves the quaternization of the pyridine nitrogen via an intramolecular reaction with the bromoethyl side chain, which must first be transformed.
A plausible pathway to a fused system like a substituted pyrido[1,2-a]azepine can be envisioned. eurekaselect.com First, the bromoethyl group can be converted to a longer carbon chain with a terminal nucleophile. Then, an intramolecular cyclization involving the pyridine nitrogen would form the fused heterocyclic system. The chloro-substituent at the 6-position remains available for subsequent functionalization, adding another layer of molecular complexity.
Similarly, established methods for indolizine (B1195054) synthesis, which often start from 2-substituted pyridines, can be adapted. nih.govorganic-chemistry.orgchim.itrsc.org For example, the bromoethyl group can be reacted with a suitable reagent to introduce a methylene (B1212753) group adjacent to the pyridine nitrogen, which can then be cyclized. A common method involves the reaction of 2-bromopyridines with imines, carbon monoxide, and alkynes in a palladium-catalyzed multicomponent reaction to form highly substituted indolizines. nih.gov While not starting directly from this compound, these syntheses demonstrate the utility of the 2-substituted pyridine motif in forming the indolizine core.
Table 1: Representative Reaction for Fused Ring Systems
| Starting Material Analogue | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Bromopyridine | Imine, CO, Alkyne, Pd Catalyst | Substituted Indolizine | nih.gov |
| 2-Alkylazaarenes | Propargylic Alcohols, Samarium Catalyst | Substituted Indolizine | organic-chemistry.org |
This table presents analogous reactions that illustrate potential pathways for synthesizing fused ring systems from precursors similar to this compound.
Formation of Spiro and Bridged Compounds
The synthesis of spirocyclic and bridged compounds from this compound presents a more complex synthetic challenge, though it remains a field of potential application. Spiro compounds feature two rings connected by a single common atom. cymitquimica.com A hypothetical route to a spirocycle could involve using the bromoethyl group to alkylate a cyclic substrate, such as a ketone enolate. Subsequent intramolecular cyclization, potentially targeting the pyridine ring, could then form the spirocyclic junction. However, the energetic barriers for such ring formations can be significant.
Bridged compounds, containing two rings that share two or more non-adjacent atoms, could theoretically be accessed through multi-step sequences. This might involve an initial intermolecular reaction using the bromoethyl group, followed by an intramolecular cyclization that bridges the newly formed structure with the pyridine ring. The success of such strategies is highly dependent on achieving the correct stereochemistry and managing ring strain during the cyclization steps. chemdiv.com
Role as a Multifunctional Building Block for Organic Synthesis
The distinct reactivity of the two halogen substituents in this compound makes it a valuable multifunctional building block in organic synthesis. The bromoethane (B45996) side chain is susceptible to nucleophilic substitution (SN2) reactions, while the 6-chloro position on the aromatic pyridine ring is more suited for transition-metal-catalyzed cross-coupling reactions.
This differential reactivity allows for selective, stepwise functionalization. For instance, the bromoethyl group can be displaced by a variety of nucleophiles (e.g., amines, thiols, cyanides) while leaving the chloro-substituent intact. Subsequently, the chloro group can undergo reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or other carbon-based substituents.
A documented example demonstrates the selective reactivity of the related compound 2-bromo-6-chloropyridine. In a patented procedure, the bromo-substituent is selectively converted into a boronic acid via lithium-halogen exchange and subsequent reaction with triisopropylborate, leaving the chloro-substituent untouched. This transformation underscores the ability to chemoselectively modify one position while preserving the other for future synthetic manipulations.
Table 2: Differential Reactivity of Halogen Groups
| Reactive Site | Typical Reaction Type | Example Reagents | Resulting Moiety |
|---|---|---|---|
| Bromoethyl Group | Nucleophilic Substitution (SN2) | R-NH2, R-SH, NaCN | Alkylated amine, thioether, nitrile |
Preparation of Precursors for Chemically Diverse Libraries
The generation of chemically diverse libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds. nih.gov Multifunctional scaffolds are essential for this process, as they allow for the systematic introduction of diverse substituents. nih.gov this compound is an ideal precursor for such libraries due to its orthogonal reactive handles.
Using a combinatorial approach, a large library of compounds can be synthesized from this single precursor. A "split-and-pool" strategy could be employed where, in the first stage, a diverse set of nucleophiles is used to react with the bromoethyl group across multiple reaction vessels. In the second stage, the resulting pool of intermediates is then subjected to a variety of cross-coupling partners that react at the chloro-position. This two-dimensional diversification strategy can generate a vast number of unique molecules from a limited set of starting materials. Such libraries, including DNA-encoded libraries (DELs), are invaluable for identifying novel ligands for biological targets. chemrxiv.org
Table 3: Illustrative Combinatorial Library from this compound
| Precursor | Step 1: Nucleophilic Substitution (at Bromoethyl) | Step 2: Cross-Coupling (at Chloro-Pyridine) | Potential Library Size |
|---|---|---|---|
| This compound | 100 different amines (R¹-NH₂) | 100 different boronic acids (R²-B(OH)₂) | 10,000 unique compounds |
This table illustrates the potential for creating a large and diverse chemical library from a single, bifunctional precursor.
Incorporation into Supramolecular Assemblies and Macrocyclic Systems
Supramolecular chemistry involves the study of systems composed of multiple molecular subunits held together by non-covalent interactions. Macrocycles, large cyclic molecules, are fundamental building blocks in this field. chemicalbook.com The defined geometry and reactive endpoints of this compound make it a promising candidate for constructing complex macrocyclic and supramolecular assemblies.
The 2,6-disubstitution pattern on the pyridine ring provides a distinct angular geometry, while the ethyl linker offers conformational flexibility. In a typical macrocyclization reaction, this compound could be reacted with a di-nucleophile (e.g., a diamine or a dithiol) under high-dilution conditions. Such a reaction would involve the nucleophile reacting with the bromoethyl group of one molecule and the chloro-pyridine moiety of a second molecule (after a potential activation step like a cross-coupling reaction), leading to the formation of a large ring.
Literature provides examples of pyridine-containing macrobicycles synthesized from precursors with similar reactive arms, such as treating a pyridine-bridged tetrabromide with a diol to form a macrocyclic cleft capable of binding guest molecules. dtic.mil These examples provide a strong precedent for the use of this compound in creating novel host-guest systems and other complex supramolecular structures. nih.govnih.gov
Computational Chemistry and Spectroscopic Characterization of 2 2 Bromoethyl 6 Chloropyridine
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Bromoethyl)-6-chloropyridine, these methods can elucidate the electron distribution, molecular orbital energies, and the inherent reactivity of the molecule, guiding synthetic applications.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and energetics of molecules. It is particularly valuable for calculating the thermodynamics and kinetics of chemical reactions. For this compound, DFT calculations could be employed to explore various reaction pathways, such as nucleophilic substitution at the ethyl side chain or transformations involving the pyridine (B92270) ring.
By modeling the potential energy surface, DFT can identify the structures of reactants, transition states, and products. This allows for the calculation of key energetic parameters:
Activation Energy (ΔE‡): The energy barrier that must be overcome for a reaction to occur, which is crucial for predicting reaction rates.
Reaction Energy (ΔErxn): The net energy change between products and reactants, indicating whether a reaction is exothermic or endothermic.
For example, a DFT study could compare the energetics of a nucleophilic substitution reaction where the bromide is displaced by a nucleophile (SN2 pathway) versus an elimination reaction to form 2-chloro-6-vinylpyridine (B3047452) (E2 pathway). Such calculations would clarify which pathway is more favorable under specific conditions. Computational studies on related halogenated pyridines have shown that DFT can successfully predict reaction mechanisms and regioselectivity. nih.govchemrxiv.org
Illustrative DFT Data for a Hypothetical Reaction
The following table illustrates the type of data that DFT calculations would provide for the reaction of this compound with a generic nucleophile (Nu⁻).
| Parameter | SN2 Pathway | E2 Pathway | Unit |
| Activation Energy (ΔE‡) | 20.5 | 25.1 | kcal/mol |
| Reaction Energy (ΔErxn) | -15.2 | -5.8 | kcal/mol |
| Note: These values are hypothetical and serve as an example of DFT-derived energetic data. |
The bromoethyl side chain of this compound is flexible, allowing for rotation around the C-C single bonds. This rotation gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers between them.
The stability of different conformers is governed by a combination of steric and stereoelectronic effects.
Steric Hindrance: Repulsive interactions that occur when atoms or groups are forced too close together. In this compound, steric strain can arise between the bulky bromine atom and the pyridine ring.
Stereoelectronic Effects: Interactions involving the alignment of molecular orbitals. For instance, a gauche conformation might be stabilized by hyperconjugation, an interaction between a filled bonding orbital and an adjacent empty anti-bonding orbital.
Computational methods can systematically rotate the dihedral angles of the ethyl chain to map the potential energy surface and identify energy minima corresponding to stable conformers (e.g., anti and gauche forms). nih.govyoutube.com Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and interactions.
Illustrative Conformational Energy Profile
This table shows a hypothetical energy profile for rotation around the C(α)-C(β) bond of the ethyl group.
| Conformation | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) |
| Anti-periplanar | 180° | 0.0 (most stable) |
| Gauche | 60° | 1.2 |
| Eclipsed (H/H) | 120° | 4.0 |
| Syn-periplanar | 0° | 5.5 (least stable) |
| Note: These values are illustrative and represent a typical conformational energy landscape. |
Molecular Dynamics Simulations for Mechanistic Insights
While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations can predict the behavior of molecules in a condensed phase, such as in a solvent, providing insights into reaction mechanisms on a larger time scale. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time.
For this compound, MD simulations could be used to:
Study the solvation structure and how solvent molecules arrange around the solute.
Investigate the conformational dynamics in solution, observing transitions between different conformers.
Simulate the approach of a reactant to the molecule, providing a dynamic picture of the initial steps of a chemical reaction. ucl.ac.uk
By combining MD simulations with a reactive force field (ReaxFF) or using quantum mechanics/molecular mechanics (QM/MM) methods, one could simulate the entire reaction process in solution, capturing the influence of the solvent on the reaction energetics and mechanism.
Advanced Spectroscopic Techniques in Mechanistic Studies (e.g., in situ NMR, time-resolved IR)
To experimentally validate and complement computational findings, advanced spectroscopic techniques are indispensable. They allow for the real-time monitoring of reactions and the detection of short-lived intermediates.
In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. When applied in situ (in the reaction vessel), it can monitor the progress of a reaction in real time by tracking the disappearance of reactant signals and the appearance of product signals. mpg.dechemrxiv.org For reactions involving this compound, in situ NMR could quantify reaction kinetics and detect any transient intermediates that accumulate to observable concentrations. rsc.orgnih.gov
Time-Resolved Infrared (TR-IR) Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to changes in bonding and structure. Time-resolved IR spectroscopy can track changes in the IR spectrum on timescales from picoseconds to seconds, making it ideal for studying the mechanism of fast reactions. unipr.itnih.gov By initiating a reaction with a laser pulse (photochemistry) or through rapid mixing, TR-IR can capture the vibrational signatures of fleeting intermediates, providing direct structural information about species that exist for only fractions of a second. whiterose.ac.uk
Theoretical Prediction of Novel Transformations and Derivatizations
A primary goal of computational chemistry is to predict new and potentially useful chemical reactions before they are attempted in the lab. By analyzing the electronic structure of this compound, theoretical calculations can identify sites susceptible to various types of chemical attack.
Key properties derived from quantum chemical calculations that help predict reactivity include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The LUMO indicates where a molecule is most likely to accept electrons from a nucleophile, while the HOMO shows where it is most likely to donate electrons to an electrophile.
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map can predict sites for both nucleophilic and electrophilic attack.
Calculated Reaction Pathways: DFT can be used to explore the feasibility of novel, un-tested reactions by calculating their activation and reaction energies. For example, one could theoretically investigate metal-catalyzed cross-coupling reactions at the chlorine position or radical-initiated cyclization reactions involving the bromoethyl chain. Such predictive studies can guide experimental efforts toward the most promising synthetic routes. nih.govresearchgate.net
Future Research Directions and Uncharted Territories
Development of Sustainable and Greener Synthetic Protocols
The advancement of green chemistry is crucial for modern organic synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances. nih.gov Future research on 2-(2-Bromoethyl)-6-chloropyridine should prioritize the development of more environmentally benign synthetic methods. citedrive.com Current synthetic approaches can be improved by incorporating green chemistry principles.
Several strategies are being developed for the greener synthesis of pyridine (B92270) derivatives, which could be adapted for this specific compound. researchgate.net These include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.govacs.org Applying microwave irradiation to the cyclization or substitution steps in the synthesis of the pyridine core could offer a more efficient route. nih.gov
Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) can drastically reduce the environmental impact of the synthesis. researchgate.net For instance, reactions in aqueous ethanol have been successfully used for synthesizing related pyridine scaffolds. researchgate.net
Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials to form a complex product in a single step are highly atom-economical and efficient. nih.gov Designing an MCR strategy for this compound or its derivatives would represent a significant advancement in sustainability. researchgate.net
| Green Chemistry Approach | Description | Potential Application to this compound | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to shorter reaction times and higher yields. | Acceleration of substitution or cyclization reactions in the synthetic pathway. | nih.govacs.org |
| Green Solvents | Employs environmentally benign solvents such as water, ethanol, or ionic liquids to minimize pollution. | Replacement of traditional solvents like THF or chloroform (B151607) in existing synthetic steps. | researchgate.net |
| Multicomponent Reactions | Combines three or more reactants in a single step to build complex molecules, improving atom economy. | Development of a novel one-pot synthesis from simpler, readily available precursors. | nih.gov |
| Catalyst-Free Conditions | Reactions designed to proceed efficiently without the need for a catalyst, simplifying purification. | Exploration of catalyst-free cyclization conditions using reactants like 1H-pyrazol-3-amino-5-methyl. | researchgate.net |
Exploration of Asymmetric Synthesis Incorporating the Compound
Asymmetric synthesis is fundamental to medicinal chemistry and materials science for producing enantiomerically pure compounds. numberanalytics.com The structure of this compound offers several handles for introducing chirality, a research area that remains largely unexplored for this specific molecule.
Future research could focus on two main strategies:
Asymmetric functionalization of the ethyl side chain: The two-carbon linker could be a target for creating a stereocenter. This could potentially be achieved through enantioselective reactions involving the bromine atom or the adjacent methylene (B1212753) group.
Asymmetric cross-coupling reactions: The chloro-substituted carbon on the pyridine ring can participate in transition-metal-catalyzed cross-coupling reactions. The use of chiral ligands on the metal catalyst could induce asymmetry, leading to the formation of axially chiral biaryl compounds or products with a stereocenter on a newly introduced substituent. acs.org The development of novel chiral pyridine-derived ligands has been a significant focus, and these could be employed in reactions involving our target compound. acs.org
Chiral auxiliaries provide another established method for inducing asymmetry in synthesis. numberanalytics.com A chiral molecule could be temporarily attached to the pyridine scaffold to direct a stereoselective reaction, after which it is removed to yield the enantiomerically enriched product. numberanalytics.com
| Asymmetric Strategy | Description | Potential Application to this compound | Reference |
|---|---|---|---|
| Chiral Catalysis | Uses a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to control the stereochemical outcome of a reaction. | Enantioselective cross-coupling at the C-Cl bond or functionalization of the side chain. | numberanalytics.comacs.org |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a diastereoselective reaction. | Attachment of an auxiliary to the pyridine nitrogen or side chain to guide subsequent transformations. | numberanalytics.com |
| Substrate-Controlled Synthesis | Utilizes existing stereocenters in a starting material to direct the formation of new ones. | Starting from a chiral precursor that builds the this compound scaffold. | rsc.org |
Investigation of Organocatalytic and Photoredox Strategies for Functionalization
Recent years have seen a surge in the use of organocatalysis and photoredox catalysis for C-H bond functionalization, offering new ways to modify complex molecules under mild conditions. acs.orgacs.org These strategies represent a significant frontier for derivatizing this compound.
Organocatalysis can be used to activate the pyridine ring or its side chain for further reactions. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the functionalization of inert C-H bonds. nih.gov A particularly relevant approach is the functionalization of pyridines via pyridinyl radicals, which can be generated using an organocatalyst like dithiophosphoric acid under photochemical conditions. acs.orgunibo.itresearchgate.net This method allows for C-H functionalization at positions that are often difficult to access through traditional means. acs.orgunibo.it
Photoredox catalysis utilizes visible light to initiate redox reactions, enabling the formation of C-C and C-heteroatom bonds with high selectivity. acs.orgyoutube.com Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have proven powerful for cross-coupling reactions. u-tokyo.ac.jpnih.gov Such a system could be employed to react the chloro- or bromo- substituents of this compound with a wide range of coupling partners. nih.gov The generation of radicals from the bromoethyl side chain under photoredox conditions could also open pathways to novel derivatives.
| Methodology | Mechanism/Principle | Potential Application to this compound | Reference |
|---|---|---|---|
| Organocatalytic C-H Functionalization | Uses small organic molecules to catalyze reactions, such as the formation of pyridinyl radicals for subsequent coupling. | Direct functionalization of the C-H bonds on the pyridine ring. | acs.orgunibo.itresearchgate.net |
| Photoredox Catalysis | Visible light absorption by a photocatalyst initiates single-electron transfer (SET) to generate radical intermediates. | Activation of the C-Br or C-Cl bonds for cross-coupling reactions under mild conditions. | acs.orgyoutube.com |
| Dual Photoredox/Nickel Catalysis | Combines a photocatalyst for radical generation with a nickel catalyst for cross-coupling. | Coupling of the aryl chloride or alkyl bromide with a wide array of nucleophiles and electrophiles. | u-tokyo.ac.jpnih.gov |
Novel Applications in the Synthesis of Advanced Organic Materials
Pyridine-containing compounds are integral to the field of materials science, finding use in polymers, organic electronics, and functional materials. numberanalytics.combeilstein-journals.org The bifunctional nature of this compound makes it an attractive monomer or precursor for advanced materials, an area ripe for exploration.
Potential applications include:
Functional Polymers: The two reactive handles (C-Cl and C-Br) allow for its use as an A-B type monomer in step-growth polymerization. The resulting polymers, containing pyridine units in the backbone, could exhibit interesting properties such as metal coordination, specific solubility, or thermal stability.
Organic Electronics: Pyridine derivatives are often used as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). The compound could be elaborated into more complex structures suitable for such applications. The chloro and bromo groups serve as convenient points for introducing other aromatic systems via cross-coupling reactions to tune the electronic properties.
Supramolecular Chemistry: The pyridine nitrogen atom is a hydrogen bond acceptor and a metal-coordinating site. Derivatives of this compound could be designed as building blocks for self-assembling supramolecular structures, such as metallacycles or coordination polymers, with potential applications in sensing, catalysis, or gas storage.
Future work in this area would involve the synthesis of derivatives and their subsequent polymerization or incorporation into larger functional systems, followed by the characterization of their physical and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
